5-(Cyclopropylmethoxy)-2-hydroxybenzonitrile

Catalog No.
S12919767
CAS No.
M.F
C11H11NO2
M. Wt
189.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Cyclopropylmethoxy)-2-hydroxybenzonitrile

Product Name

5-(Cyclopropylmethoxy)-2-hydroxybenzonitrile

IUPAC Name

5-(cyclopropylmethoxy)-2-hydroxybenzonitrile

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

InChI

InChI=1S/C11H11NO2/c12-6-9-5-10(3-4-11(9)13)14-7-8-1-2-8/h3-5,8,13H,1-2,7H2

InChI Key

JWXAJFQPWNWTBL-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CC(=C(C=C2)O)C#N

5-(Cyclopropylmethoxy)-2-hydroxybenzonitrile is a chemical compound characterized by the presence of a cyclopropylmethoxy group and a hydroxyl group on a benzonitrile framework. This compound is notable for its unique structure, which combines a cyclopropyl ring with a methoxy group attached to the aromatic system, providing potential for diverse chemical reactivity and biological activity.

, including:

  • Substitution Reactions: The cyclopropylmethoxy group can be substituted with other functional groups through nucleophilic or electrophilic reactions.
  • Oxidation and Reduction: The hydroxyl group may be oxidized to form a carbonyl or reduced under specific conditions.
  • Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, facilitating the formation of more complex molecules.

These reactions are typically facilitated by common reagents like sodium hydroxide or potassium permanganate, depending on the desired transformation.

5-(Cyclopropylmethoxy)-2-hydroxybenzonitrile has shown potential biological activity, particularly in the context of enzyme inhibition and as a ligand in protein interactions. The presence of the hydroxyl group enhances its ability to form hydrogen bonds, which can be crucial for binding to biological targets. Research indicates that compounds with similar structures often exhibit varied pharmacological effects, making this compound a candidate for further biological evaluation.

The synthesis of 5-(Cyclopropylmethoxy)-2-hydroxybenzonitrile typically involves:

  • Starting Material: The process begins with 2-hydroxybenzonitrile.
  • Cyclopropylmethoxylation: The hydroxyl group of 2-hydroxybenzonitrile is reacted with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. This reaction is usually conducted in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate substitution.
  • Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to isolate pure 5-(Cyclopropylmethoxy)-2-hydroxybenzonitrile .

This compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its unique structure and biological activity, it may serve as a scaffold for developing new therapeutic agents.
  • Chemical Synthesis: It can act as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its properties may be exploited in designing new materials with specific functionalities.

Interaction studies involving 5-(Cyclopropylmethoxy)-2-hydroxybenzonitrile focus on its binding affinity and selectivity towards various biological targets. Such studies are essential for understanding its pharmacodynamics and pharmacokinetics, which can inform potential therapeutic uses. Investigation into its interactions with enzymes or receptors could reveal insights into its mechanism of action and efficacy.

Several compounds share structural similarities with 5-(Cyclopropylmethoxy)-2-hydroxybenzonitrile. A comparison highlights its uniqueness:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-2-hydroxybenzonitrileBromine substitution on the aromatic ringEnhanced reactivity due to bromine presence
3-Cyclopropylmethoxy-2-hydroxybenzonitrileSimilar methoxy substitutionDifferent position of cyclopropyl group
5-(Cyclobutylmethoxy)-2-hydroxybenzonitrileCyclobutyl instead of cyclopropylVariations in ring strain and reactivity

The uniqueness of 5-(Cyclopropylmethoxy)-2-hydroxybenzonitrile lies in the combination of the cyclopropyl ring and methoxy group, which may impart distinct chemical properties and reactivity patterns compared to its analogs. This structural arrangement allows for versatile applications in both synthetic chemistry and biological research .

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

189.078978594 g/mol

Monoisotopic Mass

189.078978594 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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